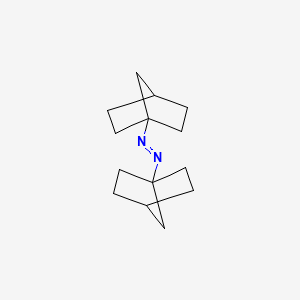
(4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C12H14ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 4-methyl-6-phenylpyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
(4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride include:
4-Methyl-6-phenylpyrimidine: A precursor in the synthesis of the target compound.
2-Phenylpyrimidine: A related pyrimidine derivative with different substituents.
4-Chloro-6-phenylpyrimidine: Another pyrimidine derivative with a chlorine substituent.
Uniqueness
Its methanamine group, in particular, allows for a wide range of chemical modifications and interactions .
Propriétés
Numéro CAS |
1196152-36-9 |
|---|---|
Formule moléculaire |
C12H14ClN3 |
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
(4-methyl-6-phenylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-9-7-11(15-12(8-13)14-9)10-5-3-2-4-6-10;/h2-7H,8,13H2,1H3;1H |
Clé InChI |
RTEPQKWOSMJSDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)CN)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


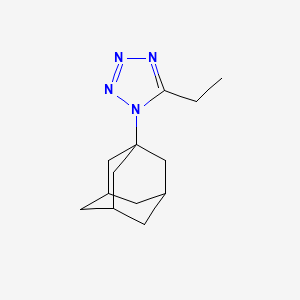
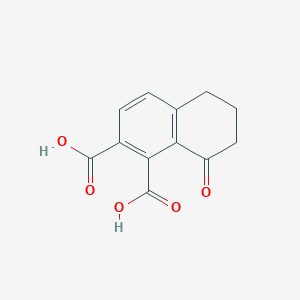
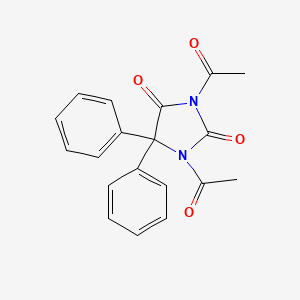
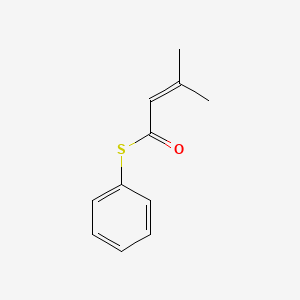
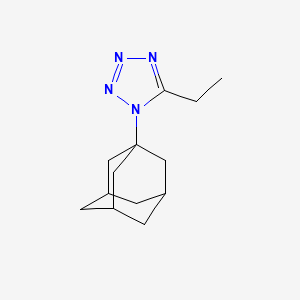

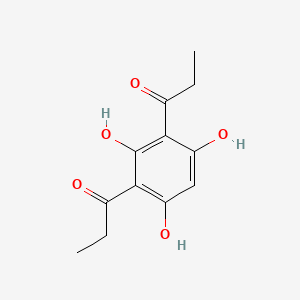

phosphane](/img/structure/B14173479.png)
![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
